
Foreword: The Imperative of Spectroscopic
Precision in Modern R&D

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 4-(3-Methoxyphenyl)oxazole

CAS No.: 1072880-82-0

Cat. No.: B1511966

Get Quote

In the realms of drug discovery, materials science, and synthetic chemistry, the unambiguous

structural confirmation of a novel chemical entity is the bedrock upon which all subsequent

research is built. A molecule's identity, purity, and electronic architecture are not merely

academic details; they are critical parameters that dictate its biological activity, physical

properties, and suitability for its intended application. Spectroscopic analysis provides the

empirical evidence required to move a project from hypothesis to value creation.

This guide offers a comprehensive examination of the spectroscopic data for 4-(3-
Methoxyphenyl)oxazole (CAS No. 1072880-82-0). As a key heterocyclic scaffold, substituted

oxazoles are of significant interest to researchers for their diverse pharmacological potential.

This document is structured not as a rigid template, but as a logical workflow that mirrors the

process of scientific inquiry. We will delve into the core spectroscopic techniques—Nuclear

Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—

explaining not just the data, but the causality behind the experimental choices and the

interpretation of the results. Every piece of data is a piece of a puzzle; here, we will assemble

that puzzle to reveal the complete molecular picture of 4-(3-Methoxyphenyl)oxazole.
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Molecular Identity and Structure
Before delving into the spectral data, it is essential to establish the fundamental properties of

the target compound.

Compound Name: 4-(3-Methoxyphenyl)oxazole

CAS Number: 1072880-82-0[1][2]

Molecular Formula: C₁₀H₉NO₂[1]

Molecular Weight: 175.18 g/mol [1]

The structural integrity of the molecule is the basis for all spectroscopic interpretation. The

numbering convention used throughout this guide is presented in the diagram below.
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Caption: Predicted ¹H NMR assignments and key couplings.
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¹³C Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
¹³C NMR spectroscopy provides a count of the unique carbon environments in a molecule. In

standard proton-decoupled mode, each unique carbon atom produces a single peak, offering a

direct map of the carbon skeleton.

Experimental Protocol: ¹³C NMR Acquisition
Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

Instrumentation: A 100 MHz (corresponding to a 400 MHz ¹H frequency) or higher NMR

spectrometer.

Acquisition Parameters:

Pulse Program: A standard proton-decoupled pulse sequence with NOE (e.g., 'zgpg30').

Number of Scans: 1024 to 4096 scans are typically required due to the low natural

abundance of the ¹³C isotope.

Relaxation Delay (d1): 2 seconds.

Spectral Width (sw): 0 to 200 ppm.

Data Processing: Standard Fourier transform, phasing, and baseline correction.

Predicted ¹³C NMR Data and Interpretation
The predicted chemical shifts for the 10 unique carbon atoms are presented below, based on

additive models and data from similar structures.[3][4][5]
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Chemical Shift (δ, ppm) Assignment Rationale

~160.5 C-3'

Aromatic carbon directly

attached to the electron-

donating methoxy group,

highly shielded.

~155.0 C-2

Oxazole carbon adjacent to

both N and O, significantly

deshielded.

~140.0 C-5 Oxazole carbon adjacent to O.

~131.0 C-1'
Quaternary aromatic carbon

attached to the oxazole ring.

~130.0 C-5' Aromatic CH carbon.

~125.0 C-4
Oxazole carbon attached to

the phenyl ring.

~118.0 C-6'
Aromatic CH carbon ortho to

the methoxy group.

~115.0 C-4'
Aromatic CH carbon para to

the methoxy group.

~111.0 C-2'
Aromatic CH carbon ortho to

the methoxy group.

55.4 -OCH₃
Typical chemical shift for a

methoxy carbon.

Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural

clues through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common

technique that induces reproducible fragmentation.

Experimental Protocol: EI-MS Acquisition
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Sample Introduction: Introduce a small amount of the solid sample via a direct insertion

probe or dissolve in a volatile solvent like methanol for injection into a GC-MS system.

Instrumentation: A mass spectrometer capable of electron ionization, such as a quadrupole

or time-of-flight (TOF) analyzer.

Acquisition Parameters:

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV. This standard energy level ensures reproducible fragmentation

patterns that can be compared to library data.[4]

Mass Range: Scan from m/z 40 to 400.

Source Temperature: ~230 °C.

Predicted Mass Spectrum and Fragmentation
The EI mass spectrum is expected to show a prominent molecular ion peak and characteristic

fragment ions. The study of fragmentation patterns in aryl oxazoles provides a strong basis for

these predictions.[6][7]

Molecular Ion (M⁺˙): The most important peak will be the molecular ion at m/z = 175,

corresponding to the molecular weight of C₁₀H₉NO₂⁺˙. Aromatic systems typically produce a

stable molecular ion.[8]

Key Fragments:

m/z = 147: Loss of carbon monoxide (CO, 28 Da) from the oxazole ring, a characteristic

fragmentation pathway for oxazoles.[6]

m/z = 132: Loss of the acetyl radical (•CH₃CO, 43 Da), involving ring cleavage.

m/z = 104: Represents the 3-methoxyphenyl nitrile cation [C₈H₇NO]⁺˙, formed after

cleavage of the oxazole ring.
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m/z = 77: Represents the phenyl cation [C₆H₅]⁺, a common fragment in aromatic

compounds.

C₁₀H₉NO₂⁺˙
m/z = 175

(Molecular Ion)

[M - CO]⁺˙
m/z = 147

- CO

[M - CH₃CO]⁺
m/z = 132

- •CH₃CO

[C₈H₇NO]⁺˙
m/z = 104

- HCN
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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